molecular formula C52H76N14O20S B12115366 Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr

Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr

Cat. No.: B12115366
M. Wt: 1249.3 g/mol
InChI Key: VZDYPQVEKZEDRG-UHFFFAOYSA-N
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Description

The compound Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr is a peptide consisting of ten amino acids: cysteine, glutamine, aspartic acid, serine, glutamic acid, threonine, arginine, threonine, phenylalanine, and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr: can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified or substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Specific reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.

Major Products

The major products of these reactions include modified peptides with altered structural or functional properties, such as increased stability or enhanced biological activity .

Scientific Research Applications

Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr involves its interaction with specific molecular targets and pathways. The peptide can bind to cell surface receptors, triggering intracellular signaling cascades that regulate various cellular functions. The presence of amino acids like arginine and tyrosine contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Cys-gln-asp-ser-glu-thr-arg-thr-phe: A shorter peptide missing the terminal tyrosine.

    Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr-lys: An extended peptide with an additional lysine residue.

Uniqueness

This compound: is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of cysteine allows for disulfide bond formation, while the combination of hydrophilic and hydrophobic residues contributes to its versatility in various applications .

Properties

IUPAC Name

4-[[2-[[2-[[5-amino-2-[(2-amino-3-sulfanylpropanoyl)amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H76N14O20S/c1-24(68)40(66-45(79)32(15-17-38(72)73)59-48(82)36(22-67)64-47(81)34(21-39(74)75)61-43(77)31(14-16-37(54)71)58-42(76)29(53)23-87)49(83)60-30(9-6-18-57-52(55)56)44(78)65-41(25(2)69)50(84)62-33(19-26-7-4-3-5-8-26)46(80)63-35(51(85)86)20-27-10-12-28(70)13-11-27/h3-5,7-8,10-13,24-25,29-36,40-41,67-70,87H,6,9,14-23,53H2,1-2H3,(H2,54,71)(H,58,76)(H,59,82)(H,60,83)(H,61,77)(H,62,84)(H,63,80)(H,64,81)(H,65,78)(H,66,79)(H,72,73)(H,74,75)(H,85,86)(H4,55,56,57)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDYPQVEKZEDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CS)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H76N14O20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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